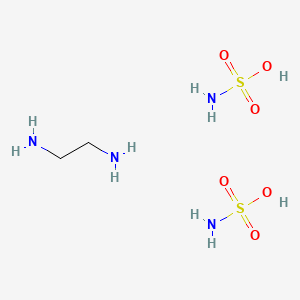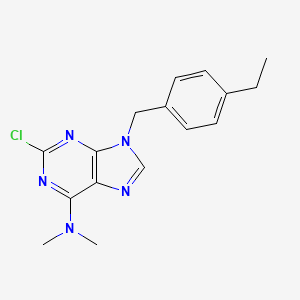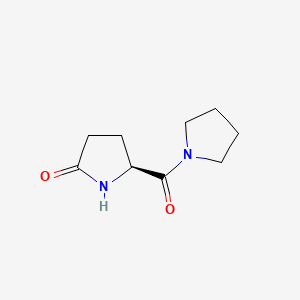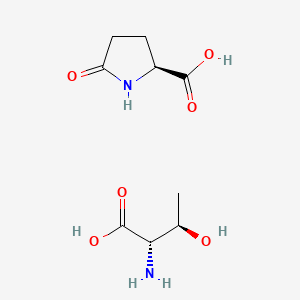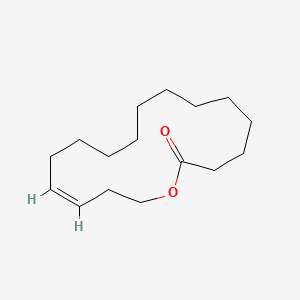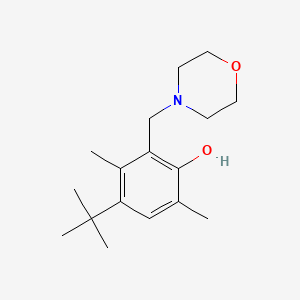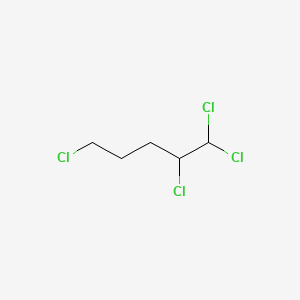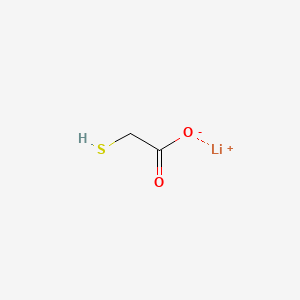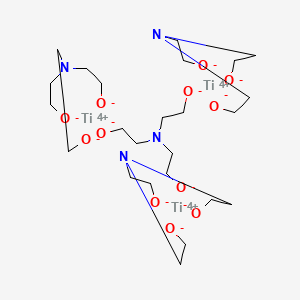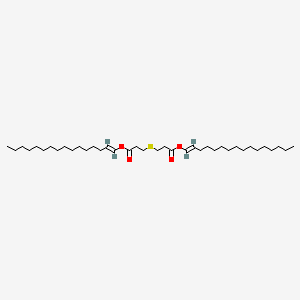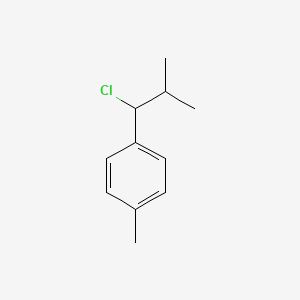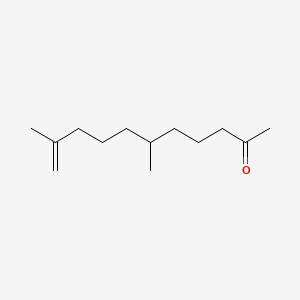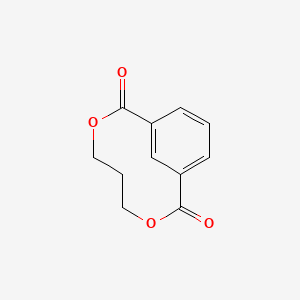
Propane-1,3-diyl isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,3-diyl isophthalate is a chemical compound with the molecular formula C11H10O4. It is an ester derived from isophthalic acid and propane-1,3-diol. This compound is known for its applications in the synthesis of polyesters and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propane-1,3-diyl isophthalate can be synthesized through the esterification of isophthalic acid with propane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Propane-1,3-diyl isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isophthalic acid and propane-1,3-diol.
Reduction: Propane-1,3-diol and isophthalic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propane-1,3-diyl isophthalate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of high-performance plastics and resins
Mecanismo De Acción
The mechanism of action of propane-1,3-diyl isophthalate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long polymer chains. The ester groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the resulting polymers .
Comparación Con Compuestos Similares
- Ethane-1,2-diyl isophthalate
- Butane-1,4-diyl isophthalate
- Bisphenol A isophthalate
Comparison: Propane-1,3-diyl isophthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethane-1,2-diyl isophthalate and butane-1,4-diyl isophthalate, this compound offers a balance between flexibility and rigidity in polymeric materials. Bisphenol A isophthalate, on the other hand, provides higher thermal stability but may have different biocompatibility profiles .
Propiedades
Número CAS |
97552-48-2 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione |
InChI |
InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2 |
Clave InChI |
DLAPJRRJGUIWTG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=CC(=CC=C2)C(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


